2-Aminobenzhydrazide

Beschreibung

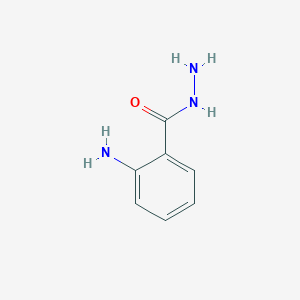

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-aminobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWMSCBKWMQPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062051 | |

| Record name | Benzoic acid, 2-amino-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-Aminobenzhydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000314 [mmHg] | |

| Record name | 2-Aminobenzhydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1904-58-1 | |

| Record name | 2-Aminobenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1904-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminobenzhydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-amino-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthranilohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminobenzhydrazide: Chemical Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzhydrazide, a versatile bifunctional molecule, serves as a pivotal building block in synthetic organic and medicinal chemistry. Its unique structure, incorporating both a nucleophilic hydrazine moiety and an aromatic amine, allows for the construction of a diverse array of heterocyclic compounds with significant pharmacological potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key synthetic applications of this compound. Detailed experimental protocols for its synthesis and its utilization in the formation of hydrazones and quinazolines are presented. While this compound itself is not extensively documented as a direct modulator of signaling pathways, this guide will briefly touch upon the biological activities of its derivatives, highlighting its importance as a scaffold in the design of novel therapeutic agents.

Chemical Structure and Identification

This compound, also known as anthranilohydrazide, is an organic compound featuring a benzene ring substituted with an amino group and a hydrazide group at positions 2 and 1, respectively.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-aminobenzohydrazide |

| CAS Number | 1904-58-1[1][2] |

| Molecular Formula | C₇H₉N₃O[2][3] |

| Molecular Weight | 151.17 g/mol [1][3] |

| InChI Key | GRWMSCBKWMQPON-UHFFFAOYSA-N[1][2] |

| SMILES | C1=CC=C(C(=C1)C(=O)NN)N |

| Synonyms | o-Aminobenzhydrazide, Anthranilic acid hydrazide, 2-Aminobenzoylhydrazine[2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Off-white to light brown crystalline powder | [3] |

| Melting Point | 121-125 °C | [1] |

| Boiling Point | 273.17 °C (rough estimate) | [4] |

| Solubility | Soluble in ethanol. | |

| XLogP3 | -0.2 | [3] |

| Topological Polar Surface Area | 81.1 Ų | [3] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common starting materials being isatoic anhydride or methyl anthranilate.

Experimental Protocol: Synthesis from Isatoic Anhydride

This method involves the reaction of isatoic anhydride with hydrazine.

Reaction Scheme:

Caption: Synthesis of this compound from Isatoic Anhydride.

Detailed Methodology:

-

A mixture of isatoic anhydride (1 g, 6.13 mmol) and hydrazine hydrate (a slight molar excess) in ethanol (60 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated under reflux for 2 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

-

The resulting solid is collected by filtration, washed with cold ethanol, and air-dried to yield this compound.

Experimental Protocol: Synthesis from Methyl Anthranilate

This is another common method for the preparation of this compound.

Reaction Scheme:

Caption: Synthesis of this compound from Methyl Anthranilate.

Detailed Methodology:

-

In a round-bottom flask fitted with a reflux condenser, dissolve methyl anthranilate (10 g) in methanol (25 mL).

-

Add hydrazine hydrate (10 mL) to the solution.

-

The reaction mixture is heated under reflux for 6 hours.

-

After the reflux period, the excess solvent and unreacted hydrazine hydrate are removed by evaporation under reduced pressure.

-

The crude product is then recrystallized from methanol to yield pure this compound.

Chemical Reactivity and Applications in Synthesis

This compound is a valuable synthon for a variety of heterocyclic compounds due to the presence of two reactive functional groups. A notable application is in the synthesis of hydrazones and quinazolines through condensation reactions with carbonyl compounds.

Synthesis of Hydrazones from Aldehydes

Reaction Scheme:

Caption: Synthesis of Hydrazones from this compound and Aldehydes.

Detailed Methodology:

-

A mixture of this compound (1 mmol), the desired aldehyde (1 mmol), and a catalytic amount of iodine is prepared in absolute ethanol (20 mL) in a round-bottom flask.

-

The mixture is refluxed for a duration determined by monitoring the reaction's completion via TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated hydrazone derivative is collected by filtration.

-

The product is washed with cold ethanol and can be further purified by recrystallization.

Synthesis of Spiro-Quinazolines from Ketones

Reaction Scheme:

Caption: Synthesis of Spiro-Quinazolines from this compound and Ketones.

Detailed Methodology:

-

In a round-bottom flask, a mixture of this compound (151 mg, 1 mmol), a ketone such as N-benzylpiperidone (189 mg, 1 mmol), and a catalytic amount of iodine in ethanol (20 mL) is prepared.

-

The reaction mixture is refluxed for 6 hours.

-

As the reaction proceeds, a precipitate of the spiro-quinazoline derivative forms.

-

After completion of the reaction (monitored by TLC), the precipitate is filtered off, washed, and recrystallized from a suitable solvent like DMF/EtOH to yield the pure product.

Role in Drug Development and Signaling Pathways

While this compound is a cornerstone for the synthesis of various heterocyclic compounds with diverse biological activities, there is limited direct evidence of its role in modulating specific cellular signaling pathways. The primary significance of this compound in drug development lies in its utility as a versatile scaffold.

Derivatives of this compound, particularly quinazolines and hydrazones, have been extensively investigated for their therapeutic potential. These derivatives have been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer Activity: Many quinazoline derivatives synthesized from this compound have shown potent anticancer properties.

-

Enzyme Inhibition: Certain 2-(benzamido) benzohydrazide derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the treatment of Alzheimer's disease.

-

Antimicrobial and Antifungal Activity: Various heterocyclic compounds derived from this compound have demonstrated significant antibacterial and antifungal properties.

The mechanism of action of these derivatives often involves interaction with specific biological targets, thereby modulating signaling pathways implicated in disease progression. For instance, some derivatives may inhibit protein kinases involved in cancer cell proliferation or enzymes crucial for the survival of microbial pathogens.

It is important to note that the biological activity is a property of the final, more complex molecules rather than the this compound starting material itself. Future research may yet uncover direct biological targets or signaling pathway interactions of this compound.

Conclusion

This compound is a fundamentally important molecule in synthetic and medicinal chemistry. Its straightforward synthesis and the dual reactivity of its amino and hydrazide functional groups make it an invaluable precursor for a wide range of heterocyclic compounds. The comprehensive data and detailed experimental protocols provided in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this versatile chemical entity for the discovery and development of novel therapeutic agents. While its direct role in signaling pathways remains an area for further investigation, its established importance as a foundational scaffold for pharmacologically active molecules is undisputed.

References

- 1. CN103172529A - Synthesis method of methyl 3,5-dibromo-2-aminobenzoate - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel 2-aminobenzimidazole-based compound Jzu 17 exhibits anti-angiogenesis effects by targeting VEGFR-2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Aminobenzhydrazide from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-aminobenzhydrazide, a valuable building block in medicinal chemistry, starting from anthranilic acid. This document details the core chemical transformations, provides in-depth experimental protocols, and presents quantitative data in a structured format for easy comparison and implementation in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activities and are central to the development of new pharmaceutical agents. Its structure, featuring both a hydrazide and an aniline moiety, allows for diverse chemical modifications, making it a versatile scaffold in drug discovery. The most common and well-established synthetic route to this compound from anthranilic acid proceeds through a two-step process involving the formation of a key intermediate, isatoic anhydride.

Overall Synthetic Pathway

The synthesis of this compound from anthranilic acid is typically achieved in two primary steps:

-

Step 1: Synthesis of Isatoic Anhydride: Anthranilic acid is first converted to isatoic anhydride. A common method for this transformation is the reaction of anthranilic acid with phosgene.[1][2]

-

Step 2: Synthesis of this compound: The resulting isatoic anhydride is then reacted with hydrazine hydrate to yield the final product, this compound.

The overall chemical transformation is depicted in the following diagram:

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Isatoic Anhydride from Anthranilic Acid

This protocol is based on the reaction of anthranilic acid with phosgene.[1][2]

Materials:

-

Anthranilic acid

-

Concentrated hydrochloric acid

-

Phosgene

-

Water

-

Dioxane (for cleaning)

Equipment:

-

Three-necked flask

-

Mechanical stirrer

-

Gas inlet tube with a sintered-glass gas-dispersing tip

-

Thermometer

-

Addition tube

-

Gas scrubber with ammonium hydroxide

-

Büchner funnel

Procedure:

-

In a well-ventilated fume hood, dissolve 137 g (1 mole) of anthranilic acid in a mixture of 1 L of water and 126 ml of concentrated hydrochloric acid with gentle warming.

-

Filter the solution into a 2-L three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and an addition tube holding a thermometer.

-

Connect the gas inlet to a phosgene cylinder through a safety flask and the outlet to a gas scrubber containing ammonium hydroxide.

-

With rapid stirring, introduce phosgene into the solution at a rate that allows for slow bubbling through the scrubber.

-

Isatoic anhydride will begin to precipitate. Maintain the reaction temperature below 50°C by controlling the phosgene flow rate.

-

Continue the phosgene addition for 2-4 hours, or until the rate of absorption significantly decreases.

-

Stop the phosgene flow and purge the flask with a stream of air to remove any residual phosgene.

-

Collect the precipitated product by filtration using a Büchner funnel and wash it with three 500-ml portions of cold water.

-

The first crop of isatoic anhydride typically weighs between 54-56 g.[1]

-

The mother liquor can be returned to the reaction flask for further reaction with phosgene to obtain additional product.

Step 2: Synthesis of this compound from Isatoic Anhydride

This protocol describes the reaction of isatoic anhydride with hydrazine hydrate.

Materials:

-

Isatoic anhydride

-

Hydrazine hydrate

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, suspend isatoic anhydride (1 g, 6.13 mmol) in ethanol (60 mL).

-

Add hydrazine hydrate in an equimolar amount to the isatoic anhydride.

-

Heat the mixture to reflux with stirring for 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the resulting solid by filtration.

-

Air-dry the solid to obtain this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Synthesis of Isatoic Anhydride

| Parameter | Value | Reference |

| Starting Material | Anthranilic acid | [1] |

| Reagent | Phosgene | [1] |

| Yield (First Crop) | 54-56 g (from 137 g anthranilic acid) | [1] |

| Melting Point | 243 °C | [2] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | Isatoic anhydride | |

| Reagent | Hydrazine hydrate | |

| Yield | ~80% | [3] |

| Melting Point | 121-125 °C | [4] |

| Molecular Weight | 151.17 g/mol | [4] |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the chemical signaling pathway.

Conclusion

The synthesis of this compound from anthranilic acid via isatoic anhydride is a robust and well-documented process. This guide provides the necessary detailed protocols and quantitative data to enable researchers and drug development professionals to successfully synthesize this important chemical intermediate. Adherence to safety protocols, particularly when handling phosgene, is paramount. The versatility of this compound as a scaffold ensures its continued importance in the discovery of novel therapeutic agents.

References

A Guide to the Spectroscopic Analysis of 2-Aminobenzhydrazide for Drug Discovery Professionals

This technical guide provides an in-depth analysis of 2-Aminobenzhydrazide using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and professionals in drug development, this document offers not only spectral data but also the rationale behind the experimental choices and data interpretation, ensuring a thorough understanding of the molecule's structural characteristics.

Introduction to this compound: A Versatile Scaffold

This compound (C₇H₉N₃O, Molar Mass: 151.17 g/mol ) is a key building block in medicinal chemistry.[1] Its structure, featuring a primary aromatic amine, a hydrazide moiety, and a benzene ring, provides a versatile scaffold for the synthesis of a wide array of heterocyclic compounds with significant biological activities. A comprehensive understanding of its spectroscopic properties is paramount for identity confirmation, purity assessment, and as a reference for the characterization of its derivatives in drug discovery pipelines.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Experimental Protocol: A typical protocol for acquiring a ¹H NMR spectrum of this compound involves dissolving a few milligrams of the sample in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is then recorded on a 300 or 400 MHz spectrometer.

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the amine and hydrazide groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.40 | Singlet (broad) | 2H | -NH₂ (hydrazide) |

| ~ 5.50 | Singlet (broad) | 2H | -NH₂ (aromatic amine) |

| 6.50 - 7.70 | Multiplet | 4H | Aromatic protons |

| ~ 9.20 | Singlet (broad) | 1H | -NH- (hydrazide) |

Note: The chemical shifts of protons attached to nitrogen are often broad and can vary with concentration and temperature due to hydrogen bonding and chemical exchange.[2]

Causality Behind Assignments:

-

Aromatic Protons (6.50 - 7.70 ppm): The protons on the benzene ring appear in this region due to the deshielding effect of the ring current. The substitution pattern (ortho-disubstituted) leads to a complex multiplet as the protons are in different chemical environments and exhibit spin-spin coupling.

-

Aromatic Amine Protons (~5.50 ppm): The protons of the -NH₂ group attached to the aromatic ring are deshielded and appear as a broad singlet. Their chemical shift can be confirmed by a D₂O exchange experiment, where the signal disappears.[2]

-

Hydrazide Protons (-NH-NH₂): The terminal -NH₂ protons (~4.40 ppm) are generally more shielded than the aromatic amine protons. The -NH- proton (~9.20 ppm) is significantly deshielded due to the adjacent electron-withdrawing carbonyl group and its involvement in hydrogen bonding.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. A proton-decoupled spectrum is usually obtained to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 113 - 133 | Aromatic Carbons |

| ~ 150 | Aromatic Carbon attached to -NH₂ |

| ~ 168 | Carbonyl Carbon (-C=O) |

Note: Specific assignments of the aromatic carbons can be challenging without advanced 2D NMR techniques.

Causality Behind Assignments:

-

Carbonyl Carbon (~168 ppm): The carbon of the carbonyl group is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom, causing it to resonate at a high chemical shift.[3][4]

-

Aromatic Carbons (~113 - 150 ppm): The aromatic carbons resonate in the typical downfield region. The carbon atom directly attached to the electron-donating amino group is expected to be shielded compared to the others, while the carbon attached to the electron-withdrawing hydrazide group will be deshielded. The carbon bearing the amino group often appears around 150 ppm.[3][4]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: A common method for solid samples like this compound is the KBr pellet technique. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk, which is then placed in the IR spectrometer.

Data Interpretation: The IR spectrum of this compound is characterized by absorption bands corresponding to the N-H, C=O, and C-N bonds, as well as vibrations from the aromatic ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3300 - 3200 | N-H stretch | Hydrazide (-NH-NH₂) |

| ~ 1640 | C=O stretch (Amide I) | Hydrazide (-CONH-) |

| ~ 1600 & 1480 | C=C stretch | Aromatic Ring |

| ~ 1580 | N-H bend | Primary Amine (-NH₂) |

| ~ 1300 | C-N stretch | Aromatic Amine |

Causality Behind Assignments:

-

N-H Stretching (3450 - 3200 cm⁻¹): The presence of two primary amine groups (aromatic and hydrazide) results in multiple N-H stretching bands in this region. Primary amines typically show two bands due to symmetric and asymmetric stretching.[2][5][6]

-

C=O Stretching (~1640 cm⁻¹): The strong absorption band around 1640 cm⁻¹ is characteristic of the carbonyl group in an amide (the Amide I band). Its position is influenced by hydrogen bonding.[7]

-

Aromatic C=C Stretching (~1600 & 1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond vibrations within the benzene ring.

-

N-H Bending (~1580 cm⁻¹): This band arises from the scissoring vibration of the primary amine groups.[7]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is a common technique. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

Data Interpretation: The mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Expected Mass Spectrometry Data (EI-MS):

| m/z | Interpretation |

| 151 | Molecular Ion [M]⁺ |

| 120 | [M - NHNH₂]⁺ |

| 92 | [C₆H₆N]⁺ |

| 77 | [C₆H₅]⁺ |

Causality Behind Fragmentation: The fragmentation of this compound upon electron ionization follows logical pathways based on the stability of the resulting ions and neutral fragments.

Caption: Proposed Fragmentation Pathway of this compound in EI-MS.

-

Molecular Ion (m/z 151): This peak corresponds to the intact molecule with one electron removed.[1]

-

Fragment at m/z 120: A common fragmentation pathway for hydrazides is the cleavage of the N-N bond, leading to the loss of the terminal NH₂ group, or the C-N bond, leading to the loss of the entire hydrazino group (-NHNH₂), resulting in a stable acylium ion.[8]

-

Fragment at m/z 92: Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion at m/z 120 would yield the aminophenyl cation.

-

Fragment at m/z 77: Loss of the amino group from the fragment at m/z 92 could lead to the formation of the phenyl cation.

Conclusion

The multifaceted spectroscopic analysis of this compound provides a comprehensive structural fingerprint. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry verifies the molecular weight and provides insight into its fragmentation. This detailed guide serves as a foundational resource for scientists, enabling confident identification and characterization of this important molecule and its derivatives in the pursuit of novel therapeutics.

References

- 1. Benzoic acid, 2-amino-, hydrazide | C7H9N3O | CID 94728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. wikieducator.org [wikieducator.org]

- 8. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to 2-Aminobenzhydrazide: A Versatile Precursor in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminobenzhydrazide, a key building block in the synthesis of a wide array of biologically active heterocyclic compounds. This document details its fundamental properties, synthesis of important derivatives, experimental protocols for their evaluation, and insights into their mechanisms of action and associated signaling pathways.

Core Properties of this compound

This compound, also known as anthranilic acid hydrazide, is a valuable scaffold in medicinal chemistry due to its reactive amino and hydrazide functional groups. These allow for its elaboration into a variety of heterocyclic systems with significant therapeutic potential.

| Property | Value | Citations |

| CAS Number | 1904-58-1 | [1][2] |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | [2][3] |

| Appearance | White to cream to pink to brown crystalline powder | [1] |

| Melting Point | 121-125 °C | [2] |

Synthetic Applications and Bioactive Derivatives

This compound serves as a versatile starting material for the synthesis of numerous heterocyclic compounds, including quinazolines, Schiff bases, oxadiazoles, and triazoles.[4] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.

Synthesis of Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with diverse pharmacological activities.[5] this compound can be utilized in the synthesis of quinazolinone derivatives.

Experimental Protocol: Synthesis of Quinazolinone Derivatives from 2-Aminobenzamides

This protocol is adapted from a method for the catalytic coupling of 2-aminobenzamides with amines to form quinazolinone products.[6]

Materials:

-

2-Aminobenzamide

-

Benzylamine

-

Dioxane

-

Ruthenium catalyst system (e.g., 1/L1 as described in the cited literature)

Procedure:

-

In a reaction vessel, combine 2-aminobenzamide (0.5 mmol) and benzylamine (0.7 mmol) in dioxane (2 mL).

-

Add the ruthenium catalyst system (e.g., 1 (3 mol %)/L1 (10 mol %)).

-

Seal the vessel and heat the reaction mixture to 140 °C.

-

Monitor the reaction progress by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, cool the reaction mixture and purify the quinazolinone product using appropriate chromatographic techniques.

Synthesis of Schiff Bases and Their Metal Complexes

Schiff bases derived from this compound are another important class of compounds with significant biological activity, particularly antimicrobial properties.[7]

Experimental Protocol: Synthesis of a Schiff Base from this compound

This protocol describes a general method for the condensation of this compound with an aldehyde.

Materials:

-

This compound

-

Substituted Benzaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde)

-

Ethanol

Procedure:

-

Dissolve this compound (0.02 mol) in 30 mL of ethanol in a round-bottomed flask.

-

Gradually add a solution of the substituted benzaldehyde (0.02 mol) in 10 mL of ethanol to the flask.

-

Reflux the reaction mixture for 5 hours.

-

Cool the mixture to room temperature to allow for the precipitation of the Schiff base.

-

Collect the product by filtration and recrystallize from ethanol.[8]

Biological Activities and Mechanisms of Action

Derivatives of this compound have shown promise in various therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity and Associated Signaling Pathways

Numerous derivatives of 2-aminobenzothiazole, a structural analog that can be synthesized from related precursors, have demonstrated potent anticancer activity.[3] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One of the primary targets is the PI3K/Akt/mTOR signaling pathway .[4] Inhibition of phosphoinositide 3-kinase (PI3K) prevents the phosphorylation of Akt, which in turn inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. This cascade ultimately leads to cell cycle arrest and apoptosis.[4]

Other targeted pathways include those regulated by receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) , which are critical for tumor growth and angiogenesis.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]

Materials:

-

Cancer cell lines (e.g., A549, SW480)[9]

-

96-well plates

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

Antimicrobial Activity

Schiff bases and other derivatives of this compound have been reported to possess significant antibacterial and antifungal properties.[10] The proposed mechanism of action for many Schiff bases involves the chelation of metal ions essential for microbial growth or interaction with cellular proteins, leading to disruption of normal cellular processes.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to qualitatively assess the antimicrobial activity of a compound.[11]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Aspergillus niger, Candida albicans)

-

Nutrient agar (for bacteria) or Potato Dextrose Agar (for fungi)

-

Sterile petri dishes

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Sterile cork borer

Procedure:

-

Prepare and sterilize the agar medium and pour it into petri dishes.

-

Once solidified, spread a standardized inoculum of the test microorganism on the agar surface.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume of the test compound solution, solvent control, and positive control into separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.[11]

Conclusion

This compound is a cornerstone molecule for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its derivatives have demonstrated promising anticancer and antimicrobial activities, often through the modulation of critical cellular signaling pathways. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of novel compounds derived from this versatile precursor, paving the way for the development of new and effective therapeutic agents.

References

- 1. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. researchgate.net [researchgate.net]

Solubility Profile of 2-Aminobenzhydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-aminobenzhydrazide in various solvents. Due to the limited availability of quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information for the target compound. To offer a valuable comparative reference, quantitative solubility data for the closely related compound, benzhydrazide, is included. Furthermore, this guide outlines a detailed experimental protocol for determining the solubility of a solid organic compound, such as this compound, using the gravimetric method.

Introduction to this compound

This compound, also known as anthranilic acid hydrazide, is an organic compound with the chemical formula C₇H₉N₃O. It is a derivative of hydrazine and 2-aminobenzoic acid. The presence of both an amino group and a hydrazide functional group makes it a versatile building block in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. Understanding its solubility is a critical first step in its application, influencing reaction conditions, formulation development, and purification processes.

Solubility Data

Table 1: Solubility of this compound and Benzhydrazide

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Water | Not Specified | Slightly Soluble |

| Methanol | Not Specified | Soluble | |

| Ethanol | Not Specified | Soluble | |

| Benzhydrazide | Methanol + Water (90:10 w/w) | 10 | 0.2833 (mole fraction) |

| Methanol + Water (90:10 w/w) | 50 | 0.5891 (mole fraction) | |

| Ethanol + Water (90:10 w/w) | 10 | 0.2115 (mole fraction) | |

| Ethanol + Water (90:10 w/w) | 50 | 0.5188 (mole fraction) |

Note: The solubility of benzhydrazide is presented as a mole fraction. The data illustrates a significant increase in solubility with increasing temperature.

The isomers of aminobenzhydrazide, such as 4-aminobenzhydrazide, are also noted to have limited solubility in water but are more soluble in polar organic solvents like DMSO, methanol, and ethanol.[1] The solubility of these isomers can be influenced by the pH of the solution.[1]

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent.[2][3] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

3.1. Materials and Apparatus

-

This compound (or other solid of interest)

-

Solvent of interest (e.g., water, ethanol, methanol)

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with hot plate

-

Conical flasks with stoppers

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid this compound to a conical flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or on a magnetic stirrer at a constant, recorded temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours. To confirm equilibrium, samples of the supernatant can be taken at different time points until the concentration of the dissolved solid remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to match the solution's temperature and prevent precipitation or further dissolution.

-

Immediately filter the withdrawn sample using a syringe filter to remove any remaining solid particles.

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered sample to a pre-weighed, clean, and dry evaporation dish.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solute and its decomposition temperature.

-

Continue drying until a constant weight of the residue is achieved. This is confirmed by repeated weighing after intervals of cooling in a desiccator.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final constant weight of the dish with the dried residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

3.3. Experimental Workflow Diagram

Caption: Gravimetric Solubility Determination Workflow

Conclusion

This technical guide has summarized the available solubility information for this compound and provided a detailed experimental protocol for its quantitative determination. While qualitative data indicates that this compound is slightly soluble in water and soluble in polar organic solvents like methanol and ethanol, further experimental work is required to establish precise quantitative solubility values across a range of solvents and temperatures. The provided gravimetric method offers a robust and accessible approach for researchers to obtain this critical data, which is essential for the effective utilization of this compound in scientific and industrial applications.

References

An In-depth Technical Guide on the Physical Properties of 2-Aminobenzhydrazide

This technical guide provides a comprehensive overview of the melting point and physical state of 2-Aminobenzhydrazide, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.

Physical and Chemical Properties of this compound

This compound is a chemical compound with the molecular formula C₇H₉N₃O. At room temperature, it exists as a solid. Its appearance is generally described as an off-white or light brown crystalline powder.[1][2][3]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N₃O | [2][4][5] |

| Molecular Weight | 151.17 g/mol | [4][5] |

| Melting Point | 121-125 °C | [2][3] |

| 123 °C | [4] | |

| 122-124 °C | [5] | |

| Physical State | Solid | |

| Appearance | Off-white crystalline powder | [1] |

| Light brown fine crystalline powder | [2][3] |

Experimental Protocols

Determination of Physical State

The physical state of a substance at a given temperature and pressure is determined by the balance between the kinetic energy of its particles and the intermolecular forces between them. For a compound like this compound, its solid state at room temperature is readily observable.

Methodology:

-

Visual Inspection: A small sample of the substance is observed at standard ambient temperature and pressure (SATP), defined as 298.15 K (25 °C) and 1 bar (100 kPa). The observation of a defined shape and volume confirms the solid state.

-

Purity Assessment: The purity of the sample is crucial as impurities can affect its physical properties. Techniques such as chromatography or spectroscopy can be employed to ascertain purity.

Determination of Melting Point

The melting point is a critical physical property used for the identification and purity assessment of a crystalline solid. A pure crystalline substance typically exhibits a sharp melting point, while impurities will lower and broaden the melting range.[4] The capillary method is a standard and widely used technique for melting point determination.[5]

Methodology: Capillary Method

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine, homogeneous powder.[4] If necessary, the sample can be crushed using a mortar and pestle.

-

A small amount of the powdered sample is packed into a thin-walled capillary tube, which is sealed at one end. The sample height in the tube should be approximately 1-2 mm.[1]

-

-

Apparatus Setup:

-

The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

-

The apparatus is equipped with a calibrated thermometer or a digital temperature sensor to accurately measure the temperature.

-

-

Measurement:

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

-

For an accurate measurement, a second determination is performed with a slow heating rate, typically 1-2 °C per minute, starting from a temperature about 15-20 °C below the approximate melting point.[2]

-

The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has completely melted into a clear liquid.[5]

-

Visualizations

Logical Relationship: Physical State and Melting Point

The following diagram illustrates the relationship between the physical state of a substance and its melting point.

Caption: Relationship between temperature, melting point, and physical state.

Experimental Workflow: Melting Point Determination

This diagram outlines the steps involved in determining the melting point of a solid compound using the capillary method.

Caption: Workflow for capillary melting point determination.

Representative Signaling Pathway: Potential Biological Relevance

While the specific signaling pathways modulated by this compound are not extensively documented, related benzamide and hydrazide derivatives have been investigated for their biological activities, including the inhibition of pathways like the Hedgehog signaling pathway or NOD1-induced NF-κB activation. The following diagram provides a simplified, representative model of a signaling cascade that such a molecule could potentially inhibit.

References

In-Depth Technical Guide to the Stability and Storage of 2-Aminobenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-aminobenzhydrazide. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development applications. Due to a lack of extensive, direct stability studies on this compound in publicly available literature, this guide combines information from safety data sheets (SDS) from chemical suppliers with data from analogous compounds, particularly other aromatic hydrazides like isoniazid, to infer potential degradation pathways and stability profiles.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to light brown crystalline powder.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1904-58-1 | [3] |

| Molecular Formula | C₇H₉N₃O | [3] |

| Molecular Weight | 151.17 g/mol | [3] |

| Melting Point | 121-125 °C | [1] |

| Appearance | White to gray to brown powder/crystal | [1] |

| Solubility | Information not widely available, but likely soluble in organic solvents like ethanol. |

Stability Profile

This compound is generally considered stable under normal, ambient conditions.[4][5] However, its stability can be compromised by exposure to specific environmental factors.

General Stability

-

Overall Stability : Stable under recommended storage conditions.[4][5]

-

Light Sensitivity : The compound is noted to be light-sensitive, and exposure to light may lead to degradation.[1] A color change in the material can be an indicator of degradation.[6]

Inferred Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, inferences can be drawn from the known reactivity of the hydrazide functional group and related aromatic hydrazide compounds, such as isoniazid. The primary modes of degradation are likely to be hydrolysis and oxidation.

Hydrolysis: The hydrazide functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the amide bond, resulting in the formation of 2-aminobenzoic acid and hydrazine.

Oxidation: The primary aromatic amine and the hydrazine moiety are both susceptible to oxidation. Oxidation can be initiated by atmospheric oxygen, oxidizing agents, or light (photochemical oxidation). This can lead to the formation of colored impurities.[6] For aromatic hydrazines, oxidation can lead to the cleavage of the N-N bond.

The diagram below illustrates a potential degradation pathway for this compound based on these principles.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Purity Assessment of Commercial 2-Aminobenzhydrazide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the purity assessment of commercial 2-Aminobenzhydrazide (2-ABH), a critical starting material and intermediate in the pharmaceutical industry. Recognizing the paramount importance of purity for the safety and efficacy of final drug products, this document delineates a multi-faceted analytical approach rooted in established scientific principles and regulatory expectations. We will explore the rationale behind the selection of analytical techniques, delve into detailed experimental protocols, and discuss the identification and control of potential impurities. This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and characterization of this compound.

Introduction: The Significance of Purity in this compound

This compound (CAS No: 1904-58-1), also known as anthranilic acid hydrazide, is a versatile chemical intermediate employed in the synthesis of a wide array of heterocyclic compounds with diverse pharmacological activities.[1][2][3] Its unique structural features, comprising an aromatic amine, a hydrazide moiety, and a benzene ring, make it a valuable precursor for the development of novel therapeutic agents.

The purity of this compound is a critical quality attribute that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities, which can be introduced during synthesis, purification, or storage, may possess undesirable toxicological properties or lead to the formation of unintended byproducts in subsequent reactions. Therefore, a robust and validated analytical strategy for the comprehensive purity assessment of commercial this compound is not merely a quality control measure but a fundamental requirement for regulatory compliance and patient safety.

This guide will provide a detailed exploration of the analytical methodologies essential for a thorough purity evaluation of this compound, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][4][5][6][7][8][9][10][11]

Potential Impurities in Commercial this compound

A thorough understanding of the synthetic route and potential degradation pathways of this compound is crucial for identifying and controlling impurities. Commercial this compound is typically synthesized from 2-aminobenzoic acid or its derivatives.[2][12] Potential impurities can be broadly categorized as:

-

Process-related impurities: These include unreacted starting materials, intermediates, byproducts, and reagents used in the synthesis.

-

Degradation products: These can form during storage or under stress conditions such as exposure to light, heat, or humidity.

-

Residual solvents: Organic volatile chemicals used during the manufacturing process that are not completely removed.[13][14][15][16][17][18][19][20][21]

A hypothetical synthesis of this compound from 2-aminobenzoic acid is illustrated below, highlighting potential process-related impurities.

Caption: Synthesis of this compound and potential impurities.

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of this compound. The choice of methods should be based on their ability to separate, detect, and quantify the main component and its potential impurities with high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of this compound. A well-validated, stability-indicating HPLC method can separate the main component from its process-related and degradation impurities.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its related substances.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions (A starting point for method development):

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% v/v Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A : Mobile Phase B (90:10 v/v) |

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][8][9][11] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for the identification and structural elucidation of unknown impurities and degradation products.[22][23][24] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain the molecular weight and fragmentation patterns of impurities, which are crucial for their identification.

Objective: To identify and characterize impurities and degradation products of this compound.

Instrumentation:

-

HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Chromatographic Conditions:

-

Similar to the HPLC method described in section 3.1.1, but may require optimization for compatibility with the MS interface (e.g., using volatile mobile phase additives like formic acid or ammonium formate).

Mass Spectrometry Conditions (Example):

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |

| Scan Mode | Full scan MS and data-dependent MS/MS (dd-MS2) |

| Mass Range | m/z 50-500 |

| Collision Energy | Ramped collision energy (e.g., 10-40 eV) for MS/MS experiments |

Data Analysis:

-

The accurate mass measurements from the full scan MS data are used to determine the elemental composition of the impurities.

-

The fragmentation patterns from the MS/MS data are used to elucidate the structure of the impurities by comparing them with the fragmentation of the this compound parent molecule.

Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural confirmation of this compound and its impurities.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure and connectivity of atoms in a molecule.[25][26][27]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for complete structural elucidation.

IR spectroscopy is used to identify the functional groups present in a molecule.[2][25][28]

Experimental Protocol: IR Analysis

-

Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of this compound, such as its melting point, thermal stability, and the presence of residual solvents or water.[29][30][31][32][33]

Instrumentation:

-

Differential Scanning Calorimeter

-

Thermogravimetric Analyzer

DSC Conditions:

-

Sample Pan: Aluminum pan

-

Temperature Program: Heat the sample from ambient temperature to above its melting point (e.g., 25 °C to 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

TGA Conditions:

-

Sample Pan: Platinum or ceramic pan

-

Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 25 °C to 500 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods and to identify potential degradation products that may form under various stress conditions.[4][13]

Caption: Workflow for forced degradation studies.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Purity Assessment Methods for this compound

| Analytical Technique | Purpose | Key Parameters to be Determined |

| HPLC-UV/PDA | Assay, quantification of impurities, and stability-indicating assessment. | % Purity, % Individual Impurity, Total Impurities, Retention Time, Peak Area, Resolution. |

| LC-MS/MS | Identification and structural elucidation of unknown impurities. | Molecular Weight, Elemental Composition, Fragmentation Pattern. |

| NMR Spectroscopy | Definitive structural confirmation of the main component and impurities. | Chemical Shifts (δ), Coupling Constants (J), Integration, Structural Connectivity. |

| IR Spectroscopy | Identification of functional groups. | Wavenumber (cm⁻¹) of characteristic absorptions. |

| DSC | Determination of melting point and polymorphic form. | Onset of melting, Peak melting temperature, Enthalpy of fusion (ΔH). |

| TGA | Assessment of thermal stability and presence of volatiles. | Onset of decomposition temperature, % Weight loss. |

| GC-HS | Quantification of residual solvents. | Identity and concentration (ppm) of residual solvents. |

Conclusion

The purity assessment of commercial this compound is a critical undertaking that requires a well-defined and scientifically sound analytical strategy. This guide has outlined a comprehensive approach that combines chromatographic, spectroscopic, and thermal analysis techniques. By implementing these methodologies and adhering to the principles of method validation as prescribed by regulatory bodies such as the ICH, researchers and drug development professionals can ensure the quality, safety, and consistency of this compound, thereby contributing to the development of safe and effective pharmaceutical products. The self-validating nature of this integrated approach, from impurity identification to the establishment of stability-indicating methods, provides a robust framework for the quality control of this important pharmaceutical intermediate.

References

- 1. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 2. researchgate.net [researchgate.net]

- 3. znaturforsch.com [znaturforsch.com]

- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 6. jpionline.org [jpionline.org]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 9. starodub.nl [starodub.nl]

- 10. m.youtube.com [m.youtube.com]

- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 12. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 13. uspnf.com [uspnf.com]

- 14. uspnf.com [uspnf.com]

- 15. FAQs: Residual Solvents | USP [usp.org]

- 16. resolvemass.ca [resolvemass.ca]

- 17. drugfuture.com [drugfuture.com]

- 18. â©467⪠Residual Solvents [doi.usp.org]

- 19. scribd.com [scribd.com]

- 20. ehpm.org [ehpm.org]

- 21. Testing for residual solvents | UFAG Laboratorien AG [ufag-laboratorien.ch]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 32. fpe.umd.edu [fpe.umd.edu]

- 33. tainstruments.com [tainstruments.com]

An In-depth Technical Guide on the Crystal Structure Analysis of 2-Aminobenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-Aminobenzhydrazide (also known as o-Aminobenzoylhydrazide), a molecule of interest in medicinal chemistry due to the biological activities associated with acid hydrazides. This document details the experimental procedures for its synthesis and crystallization, presents its crystallographic data, and discusses its key molecular features as determined by single-crystal X-ray diffraction.

Introduction

This compound is a versatile chemical intermediate whose derivatives are known to exhibit a range of biological activities, including antimicrobial and antituberculostatic properties. The presence of an amino group ortho to the hydrazide moiety is reported to enhance its biological efficacy. A thorough understanding of its three-dimensional structure is crucial for designing novel derivatives with improved pharmacological profiles and for studying its interaction with biological targets. This guide summarizes the definitive crystal structure analysis of this compound.[1]

Experimental Protocols

The methodologies for the synthesis, crystallization, and subsequent X-ray diffraction analysis of this compound are outlined below.[1]

2.1 Synthesis of this compound

A solution of methyl anthranilate (15.1 g, 100 mmol) and hydrazine hydrate (5 mL, 100 mmol) in methanol (150 mL) was refluxed for 7 to 8 hours. Following the reflux period, the solvent was removed under reduced pressure, yielding a solid crystalline product. The resulting solid was filtered and washed with an aqueous alcohol solution (1:3 v/v) to afford the crude product.[1]

2.2 Crystallization

Single crystals of this compound suitable for X-ray diffraction were obtained by recrystallization from ethanol. This process yielded colorless needles of the compound with a melting point of 124°C and a yield of 90%.[1]

2.3 X-ray Data Collection and Structure Refinement

A single crystal with dimensions 0.65 × 0.44 × 0.23 mm was selected for the analysis. Data collection was performed on a BRUKER SMART APEX-CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structure was solved using the SHELXTL-97 software package and refined by the full-matrix least-squares method. Non-hydrogen atoms were refined anisotropically, while hydrogen atoms, located from the difference map, were refined isotropically.[1]

Data Presentation

The crystallographic and key structural data for this compound are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement [1]

| Parameter | Value |

| Empirical Formula | C₇H₉N₃O |

| Formula Weight | 151.17 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | |

| a | 23.058(6) Å |

| b | 6.3563(18) Å |

| c | 5.0670(4) Å |

| Volume | 741.5(3) ų |

| Z | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| θ range for data collection | 3.20 - 28.00° |

| Refinement | |

| Final R factor | 0.0538 |

Table 2: Selected Bond Lengths and Angles [1]

| Bond/Angle | Value |

| Bond Lengths (Å) | |

| C=O (C1-O1) | 1.236(3) |

| Phenyl C-C | 1.355(5) - 1.403(3) |

| Bond Angles (°) | |

| Phenyl C-C-C | 118.0(2) - 121.5(3) |

Table 3: Torsion Angles [1]

| Atoms | Angle (°) | Conformation |

| O(1)–C(1)–C(2)–C(7) | +31.8(3) | +synperiplanar |

| C(1)–C(2)–C(7)–N(3) | +8.6(13) | +synperiplanar |

| N(1)–N(2)–C(1)–O(1) | +2.9(4) | +synperiplanar |

Molecular and Crystal Structure

The X-ray crystal structure analysis reveals that the this compound molecule is coplanar. The bond lengths and angles within the phenyl ring are typical for aromatic systems.[1]

The conformation of the hydrazide moiety is such that the N(1) and O(1) atoms are cis to each other, as indicated by the N(1)–N(2)–C(1)–O(1) torsion angle of +2.9(4)°. The C=O bond distance of 1.236(3) Å is characteristic of a typical double bond.[1]

The crystal packing is stabilized by a network of hydrogen bonds. Notably, one of the hydrogen atoms of the amino group (-NH₂) at the ortho position forms an intramolecular hydrogen bond with the carbonyl oxygen atom (O1). Furthermore, the molecules are interconnected through four intermolecular hydrogen bonds, with each molecule linking to two others, forming an extended network.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the crystal structure determination of this compound.

Caption: Workflow for the synthesis and crystal structure analysis of this compound.

References

Theoretical Studies on the Molecular Orbitals of 2-Aminobenzhydrazide and Its Analogs: A Technical Guide

Introduction

2-Aminobenzhydrazide, with the molecular formula C₇H₉N₃O, is a chemical compound that serves as a valuable scaffold in the synthesis of various heterocyclic systems and as a precursor in medicinal chemistry.[1][2] A comprehensive understanding of its molecular structure, stability, and electronic properties is crucial for the rational design of novel therapeutic agents and for predicting its chemical behavior. Theoretical and computational chemistry, particularly methods rooted in quantum mechanics, provide indispensable tools for elucidating these characteristics at the molecular level.

This technical guide offers an in-depth overview of the theoretical approaches used to study the molecular orbitals of this compound and its derivatives. It focuses on the application of Density Functional Theory (DFT) to analyze Frontier Molecular Orbitals (FMOs) and other key quantum chemical parameters that dictate the molecule's reactivity.[3][4][5][6] Due to the limited specific literature on the parent this compound molecule, this guide will utilize data from closely related derivatives to illustrate the core concepts and methodologies for researchers, scientists, and professionals in drug development.

Core Concepts in Molecular Orbital Theory

The reactivity of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons and acts as an electron donor.[5][6] The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential and its propensity to react with electrophiles.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons and can act as an electron acceptor.[5][6] The energy of the LUMO (E_LUMO) is related to the electron affinity and the molecule's ability to react with nucleophiles.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity.[6] A smaller energy gap generally signifies a molecule that is more easily polarized and thus more chemically reactive.[6][7]

Computational Methodology and Protocols

Theoretical investigations into the electronic structure of molecules like this compound predominantly rely on quantum chemical calculations. Density Functional Theory (DFT) is the most common method, offering a robust balance between computational accuracy and resource requirements.[8][9][10]

Typical Experimental Protocol: A DFT Approach